2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine
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Overview
Description
2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl hydrazine with an appropriate nitrile oxide precursor. The reaction conditions often include the use of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A basic scaffold with similar properties.
1,3,4-Oxadiazole: Another regioisomer with different electronic properties.
Benzylamine: A simpler amine with similar reactivity at the amine group.
Uniqueness
2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine is unique due to the presence of both the oxadiazole ring and the benzyl group, which confer specific electronic and steric properties that can be exploited in various applications .
Properties
IUPAC Name |
2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-7-6-11-13-10(14-15-11)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOHYRKSBOVZKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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